molecular formula C3H7NNaO5S2+ B555664 Sodium S-sulfocysteine hydrate CAS No. 7381-67-1

Sodium S-sulfocysteine hydrate

Cat. No. B555664
CAS RN: 7381-67-1
M. Wt: 224.2 g/mol
InChI Key: DQFVBELGDROGDO-UHFFFAOYSA-N
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Description

Sodium S-sulfocysteine hydrate (SSSH) is an organic compound that is widely used in scientific research. It is a zwitterionic compound, meaning it has both a positive and a negative charge, and is a derivative of the amino acid cysteine. SSSH is a powerful antioxidant that can be used both in vivo and in vitro to study the effects of oxidative stress and to further explore the biochemical and physiological effects of compounds.

Scientific Research Applications

Biopharmaceutical Production

Sodium S-sulfocysteine hydrate (SSC): is utilized in the production of therapeutic proteins within Chinese hamster ovary (CHO) cells . It serves as a bioavailable L-cysteine derivative, enhancing cell growth and viability. The compound is taken up and metabolized by CHO cells, which are instrumental in producing novel therapeutic biological entities .

Cell Culture Media Optimization

SSC is integral in developing cell culture media (CCM) and feeds (CCF) that support the intensive demands of biopharmaceutical processes. It helps in maintaining the stability of highly concentrated feeds necessary for next-generation processes, addressing the low stability and solubility issues associated with L-cysteine .

Antioxidant Network Support

The compound plays a multifaceted role in the antioxidant network within cells. It contributes to the synthesis of glutathione, a critical antioxidant, thereby supporting the cellular defense against oxidative stress .

Protein Synthesis and Conformation

As a sulfur-containing amino acid derivative, SSC is involved in protein synthesis and helps maintain proper protein conformation. This is crucial for the stability and function of proteins within therapeutic and research applications .

Replacement for Cysteine in Neutral pH Feeds

SSC can replace cysteine to generate highly concentrated, neutral pH feeds in cell culture processes. This eliminates the need for alkaline feeds, which are typically used to ensure the solubility and stability of unmodified amino acids .

Metabolic Pathway Analysis

In a multi-omics study, SSC’s role was examined through metabolomic and proteomic profiling. This provided insights into its biological activity and metabolization, revealing its impact on various metabolic pathways, including those related to cysteine catabolism .

Mechanism of Action

The mechanism of action of S-sulfocysteine was investigated, and results pointed out the anti-oxidative potential of the molecule, mediated through an increase in superoxide dismutase enzyme levels and in the total intracellular glutathione pool .

Safety and Hazards

The safety data sheet for Sodium thiosulfate, a related compound, provides some safety measures such as avoiding inhalation of dusts, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Future Directions

Gas hydrate technology can be a promising alternative to conventional approaches, as artificially synthesized hydrates provide an economical, environmentally friendly, and safe medium to store energy . The use of surfactants to promote the production of hydrates provides a possibility for the industrialization of hydrate technology .

properties

IUPAC Name

sodium;(2R)-2-amino-3-sulfosulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO5S2.Na/c4-2(3(5)6)1-10-11(7,8)9;/h2H,1,4H2,(H,5,6)(H,7,8,9);/q;+1/p-1/t2-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFVBELGDROGDO-DKWTVANSSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H](C(=O)[O-])N)SS(=O)(=O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1637-71-4 (Parent)
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

223.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium S-sulfocysteine hydrate

CAS RN

7381-67-1
Record name Sodium S-sulfocysteine hydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007381671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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